2,8-Dideuterio-3,7-dihydropurine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dideuterio-3,7-dihydropurine-6-thione is a deuterated derivative of 3,7-dihydropurine-6-thione, a compound known for its biological and chemical significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dideuterio-3,7-dihydropurine-6-thione typically involves the incorporation of deuterium atoms into the parent compound, 3,7-dihydropurine-6-thione. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process. Common methods include:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.
Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis of the compound can lead to the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange processes or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,8-Dideuterio-3,7-dihydropurine-6-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,8-Dideuterio-3,7-dihydropurine-6-thione has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: The compound can be used in biological studies to investigate the role of deuterium in metabolic processes and enzyme interactions.
Medicine: Deuterated compounds are often explored for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.
Industry: The compound can be used in the development of new materials and catalysts with enhanced properties due to the presence of deuterium.
Mechanism of Action
The mechanism of action of 2,8-Dideuterio-3,7-dihydropurine-6-thione involves its interaction with molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to altered metabolic pathways and biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,7-Dihydropurine-6-thione: The parent compound without deuterium incorporation.
2,8-Diamino-3,7-dihydropurine-6-thione: A similar compound with amino groups at positions 2 and 8.
6-Mercaptopurine: A related compound used in medicine for its antineoplastic properties.
Uniqueness
The uniqueness of 2,8-Dideuterio-3,7-dihydropurine-6-thione lies in the presence of deuterium atoms, which can significantly alter its physical, chemical, and biological properties. Deuterium incorporation can lead to increased metabolic stability, reduced toxicity, and altered reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C5H4N4S |
---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
2,8-dideuterio-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
InChI Key |
GLVAUDGFNGKCSF-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1)C(=S)N=C(N2)[2H] |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.